molecular formula C9H11NO4S B1228686 Ethyl 2-sulfamoylbenzoate CAS No. 59777-72-9

Ethyl 2-sulfamoylbenzoate

Cat. No. B1228686
CAS RN: 59777-72-9
M. Wt: 229.26 g/mol
InChI Key: CYFKZTWSLPKROH-UHFFFAOYSA-N
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Description

Ethyl 2-sulfamoylbenzoate, also known as 2-Carboethoxybenzene sulfonamide or Benzoic acid, 2- (aminosulfonyl)-, ethyl ester, is a chemical compound with the molecular formula C9H11NO4S . It has a molecular weight of 229.26 g/mol .


Molecular Structure Analysis

The InChI code for Ethyl 2-sulfamoylbenzoate is 1S/C9H11NO4S/c1-2-14-9(11)7-5-3-4-6-8(7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13) . Its canonical SMILES representation is CCOC(=O)C1=CC=CC=C1S(=O)(=O)N .


Physical And Chemical Properties Analysis

Ethyl 2-sulfamoylbenzoate has a density of 1.3±0.1 g/cm3 . It has a boiling point of 408.3±47.0 °C at 760 mmHg . The compound has a molar refractivity of 54.9±0.4 cm3 . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors . It also has 4 freely rotating bonds .

Scientific Research Applications

Agriculture: Herbicide Synthesis

Ethyl 2-sulfamoylbenzoate serves as an intermediate in the synthesis of herbicides, particularly Chlorimuron-ethyl . This herbicide is widely used for weed control, showcasing the compound’s significance in agricultural chemistry.

Medicine: Drug Development

While specific applications in medicine are not extensively documented for Ethyl 2-sulfamoylbenzoate, its role as an intermediate in pharmaceutical synthesis could be pivotal. It may contribute to the development of drugs that target sulfonamide-related pathways or receptors .

Environmental Science: Pollution Analysis

In environmental science, Ethyl 2-sulfamoylbenzoate could be used in the analysis of soil and water pollution due to its potential interactions with various environmental contaminants .

Biochemistry: Enzymatic Studies

The compound may be utilized in biochemical research to study enzyme-substrate interactions, especially those involving sulfonamides. It could help in understanding the metabolic pathways and enzyme mechanisms .

Material Science: Chemical Synthesis

Ethyl 2-sulfamoylbenzoate’s role in material science primarily involves its use as a precursor in the synthesis of more complex chemical structures, which could be used in creating new materials or coatings .

Industrial Processes: Intermediate Compound

In various industrial processes, this compound is used as an intermediate to synthesize other chemicals, which are then applied in different industrial applications, such as the production of specialized polymers .

Safety and Hazards

Ethyl 2-sulfamoylbenzoate is classified as an eye irritant (Category 2) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of eye contact, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Ethyl 2-sulfamoylbenzoate is a chemical compound with the molecular formula C9H11NO4S The primary targets of this compound are not explicitly mentioned in the available resources

Biochemical Pathways

Ethyl 2-sulfamoylbenzoate is known to be an intermediate in the synthesis of Chlorimuron-ethyl-d5 , a herbicide used in weed control.

properties

IUPAC Name

ethyl 2-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-2-14-9(11)7-5-3-4-6-8(7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFKZTWSLPKROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80886369
Record name Benzoic acid, 2-(aminosulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80886369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzoic acid, 2-(aminosulfonyl)-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Ethyl 2-sulfamoylbenzoate

CAS RN

59777-72-9
Record name Ethyl 2-(aminosulfonyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59777-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(aminosulfonyl)-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-(aminosulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80886369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-(aminosulfonyl)-, ethyl ester
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Synthesis routes and methods

Procedure details

A solution of 3.5 g of ethyl chloroformate in 10 ml of anhydrous acetonitrile is dropwise added to a solution of 5.5 g of 2-aminobenzenesulfonamide and 2.5 g of pyridine in 80 ml of anhydrous acetonitrile at room temperature during 2 hours. After stirring at room temperature, the mixture is poured into ice water and acidified with 100 ml of 2N-hydrochloric acid solution. The mixture is extracted with ethyl acetate twice, washed with an aqueous saturated sodium hydrogen carbonate and then with a saturated brine, and dried over anhydrous sodium sulfate. Then the mixture is concentrated under reduced pressure. The residue is crystallized from chloroform to give 6.6 g of the title compound.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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